
1-Bromo-3-(cyclobutylmethyl)benzene
Übersicht
Beschreibung
1-Bromo-3-(cyclobutylmethyl)benzene is a synthetic organic compound. It has the molecular formula C11H13Br and a molecular weight of 225.13 . The IUPAC name for this compound is 1-bromo-3-(cyclobutylmethyl)benzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(cyclobutylmethyl)benzene is 1S/C11H13Br/c12-11-6-2-5-10(8-11)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Bromo-3-(cyclobutylmethyl)benzene is a liquid at room temperature . It has a molecular weight of 225.13 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 1-Bromo-4-(3,7-dimethyloctyl)benzene, a derivative of 1-Bromo-3-(cyclobutylmethyl)benzene, serves as a precursor in synthesizing graphene nanoribbons with controlled edge morphology and narrow widths. It has been studied using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations (Patil, Uthaisar, Barone, & Fahlman, 2012).
Application in Organic Synthesis
- 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is utilized in various organic synthesis reactions involving intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).
- 1-Bromo-2-(cyclopropylidenemethyl)benzene is a key component in the palladium-catalyzed synthesis of indeno[1,2-c]chromenes, introducing molecular complexity and diversity from simple starting materials (Pan, Luo, Ding, Fan, & Wu, 2014).
Advanced Organic Materials and Luminescence
- 1-Bromo-3,5-bis(7-azaindolyl)benzene, an analog, is used to create luminescent cyclometalated palladium(II) and platinum(II) complexes. These complexes have been studied for their structural variations and luminescence properties (Song, Wu, Hook, Kozin, & Wang, 2001).
Analytical Chemistry and Environmental Applications
- Derivatives of 1-Bromo-3-(cyclobutylmethyl)benzene have been used in the synthesis of ligands for adsorptive stripping voltammetry in the determination of ultra-trace concentrations of nickel, validating its application in environmental analysis (Hurtado, Nagles, Arancibia, Rojas, Valderrama, & Fröhlich, 2013).
Wirkmechanismus
The mechanism of action for reactions involving 1-Bromo-3-(cyclobutylmethyl)benzene is likely similar to other brominated benzene compounds. These reactions typically involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-bromo-3-(cyclobutylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-6-2-5-10(8-11)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJKQODZUNCLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclobutylmethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



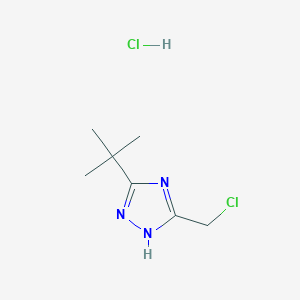
![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)
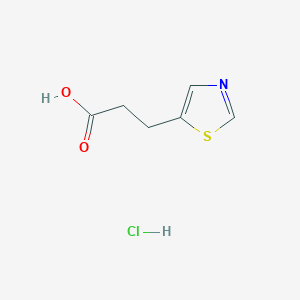
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)
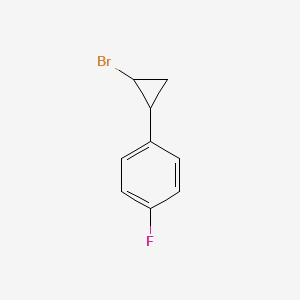
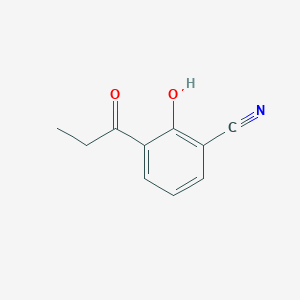
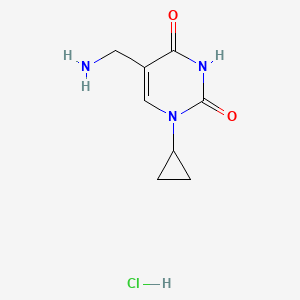
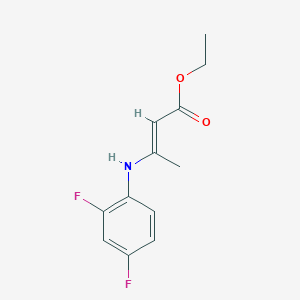

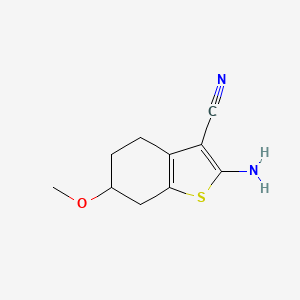
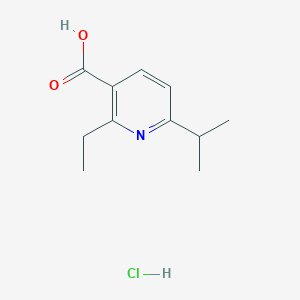
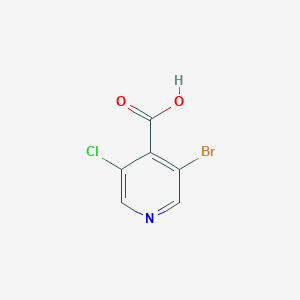
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)